molecular formula C4H9ClF2N2O B6225719 2-[(2,2-difluoroethyl)amino]acetamide hydrochloride CAS No. 2770360-01-3

2-[(2,2-difluoroethyl)amino]acetamide hydrochloride

Cat. No. B6225719
CAS RN: 2770360-01-3
M. Wt: 174.6
InChI Key:
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Description

2-[(2,2-difluoroethyl)amino]acetamide hydrochloride, also known as 2-DFAH, is a novel compound that has been gaining attention in the scientific community due to its unique properties. It is a versatile molecule that can be used in a variety of applications, including drug development, laboratory research, and chemical synthesis. 2-DFAH has been studied for its potential therapeutic benefits, as well as its ability to act as a catalyst in chemical reactions.

Scientific Research Applications

2-[(2,2-difluoroethyl)amino]acetamide hydrochloride has been used in a variety of scientific research applications, including drug development, laboratory research, and chemical synthesis. It has been used to synthesize a variety of compounds, including drugs and other bioactive molecules. It has also been used in the study of enzyme inhibition, and has been found to be effective in inhibiting the activity of a number of enzymes. Additionally, 2-[(2,2-difluoroethyl)amino]acetamide hydrochloride has been used in the study of protein-protein interactions, and has been found to be effective in modulating the activity of proteins.

Mechanism of Action

2-[(2,2-difluoroethyl)amino]acetamide hydrochloride acts as a reversible inhibitor of enzymes, binding to the active site of the enzyme and preventing it from catalyzing the reaction. It also acts as a catalyst in chemical reactions, allowing for the synthesis of a variety of compounds. Additionally, 2-[(2,2-difluoroethyl)amino]acetamide hydrochloride has been found to interact with proteins and modulate their activity.
Biochemical and Physiological Effects
2-[(2,2-difluoroethyl)amino]acetamide hydrochloride has been found to be effective in inhibiting the activity of enzymes, as well as modulating the activity of proteins. It has been found to have anti-inflammatory and anti-cancer properties, and has been studied for its potential therapeutic benefits. Additionally, it has been found to be effective in reducing oxidative stress and protecting cells from damage.

Advantages and Limitations for Lab Experiments

2-[(2,2-difluoroethyl)amino]acetamide hydrochloride has a number of advantages for laboratory experiments. It is a versatile molecule that can be used in a variety of applications, and it is cost-effective and easy to synthesize. Additionally, it is chemically stable and can be used in a wide range of temperatures and pH levels. However, it is important to note that 2-[(2,2-difluoroethyl)amino]acetamide hydrochloride is a toxic compound, and should be handled with caution in the laboratory.

Future Directions

2-[(2,2-difluoroethyl)amino]acetamide hydrochloride has a number of potential future directions. It could be used in the development of new drugs, as well as in the synthesis of a variety of compounds. Additionally, it could be used to study enzyme inhibition and protein-protein interactions. It could also be used in the study of oxidative stress and the protection of cells from damage. Furthermore, it could be used to further explore its potential therapeutic benefits, as well as its ability to act as a catalyst in chemical reactions.

Synthesis Methods

2-[(2,2-difluoroethyl)amino]acetamide hydrochloride can be synthesized in a variety of ways, including the use of a combination of ethyl difluoroacetate, hydrochloric acid, and anhydrous ammonia. The reaction is carried out in a solvent such as THF or DMF, and the product is purified by recrystallization. This method has been found to be efficient and cost-effective, and has been used in a number of laboratory experiments.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2,2-difluoroethyl)amino]acetamide hydrochloride involves the reaction of 2-chloroacetyl chloride with 2,2-difluoroethylamine followed by hydrolysis of the resulting intermediate to yield the final product.", "Starting Materials": [ "2-chloroacetyl chloride", "2,2-difluoroethylamine", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2-chloroacetyl chloride in anhydrous ether and add dropwise to a solution of 2,2-difluoroethylamine in anhydrous ether under stirring at 0°C.", "Step 2: Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "Step 3: Add water to the reaction mixture and extract the product with ether.", "Step 4: Wash the ether layer with water and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the ether layer under reduced pressure to obtain the intermediate 2-[(2,2-difluoroethyl)amino]acetamide.", "Step 6: Dissolve the intermediate in water and add hydrochloric acid to adjust the pH to 2-3.", "Step 7: Heat the reaction mixture to 60°C and stir for 2 hours.", "Step 8: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 9: Wash the product with water and dry under vacuum to obtain 2-[(2,2-difluoroethyl)amino]acetamide hydrochloride." ] }

CAS RN

2770360-01-3

Product Name

2-[(2,2-difluoroethyl)amino]acetamide hydrochloride

Molecular Formula

C4H9ClF2N2O

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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